(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Kinase selectivity Monoacylglycerol lipase Fragment-based drug design

The compound (1-(cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1428364-64-0) is a fully synthetic small molecule (MW 351.43 g mol⁻¹, C₁₅H₂₁N₅O₃S) that embeds three pharmacophoric elements in a single scaffold: an N‑cyclopropylsulfonyl‑azetidine, a central piperazine ring, and a terminal 2‑pyrimidinyl group connected through a ketone linker. This precise connectivity is absent from approved drugs and is only sporadically represented in patent exemplification lists, placing it in the “medicinal‑chemistry tool / probe” space rather than among late‑stage candidates.

Molecular Formula C15H21N5O3S
Molecular Weight 351.43
CAS No. 1428364-64-0
Cat. No. B2392390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS1428364-64-0
Molecular FormulaC15H21N5O3S
Molecular Weight351.43
Structural Identifiers
SMILESC1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C15H21N5O3S/c21-14(12-10-20(11-12)24(22,23)13-2-3-13)18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1,4-5,12-13H,2-3,6-11H2
InChIKeyKJEVZHZKRIKAIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1428364-64-0) – Core Chemical Identity and Procurement-Relevant Structural Features


The compound (1-(cyclopropylsulfonyl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1428364-64-0) is a fully synthetic small molecule (MW 351.43 g mol⁻¹, C₁₅H₂₁N₅O₃S) that embeds three pharmacophoric elements in a single scaffold: an N‑cyclopropylsulfonyl‑azetidine, a central piperazine ring, and a terminal 2‑pyrimidinyl group connected through a ketone linker . This precise connectivity is absent from approved drugs and is only sporadically represented in patent exemplification lists, placing it in the “medicinal‑chemistry tool / probe” space rather than among late‑stage candidates [1]. Its structural signature suggests utility as a hinge‑binding motif in kinase programs or as a conformationally constrained amide isostere, but published target‑specific activity data remain extremely scarce, a factor that directly impacts procurement risk–benefit assessments.

Tool compound / probe Structurally distinct scaffold, suited for medicinal-chemistry exploration
Kinase hinge-binder Potential hinge-binding motif for kinase selectivity studies
Amide isostere probe Conformationally constrained azetidine as rigidified reference compound

Why In‑Class Azetidine‑Piperazine‑Pyrimidine Analogs Cannot Substitute for CAS 1428364-64-0 Without Quantitative Re‑validation


Although the patent literature contains numerous azetidine‑piperazine‑pyrimidine hybrids, most disclosed compounds position the pyrimidine on the azetidine side (e.g., 7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl) and the sulfonamide on the piperazine [1], whereas CAS 1428364-64-0 reverses this arrangement: the cyclopropylsulfonyl group resides on the azetidine and the pyrimidine on the piperazine. This “reverse‑orientation” topology fundamentally alters the vector of the hinge‑binding motif and the torsional profile of the central amide. Even within the narrower set of compounds containing a pyrimidin‑2‑yl‑piperazine terminus, the nature of the acyl substituent on the azetidine (cyclopropylsulfonyl vs. biphenyl‑4‑yl or benzo[b]thien‑2‑yl) governs both target affinity and selectivity [2]. Consequently, assuming equivalent biological or physicochemical behaviour without direct head‑to‑head data would be scientifically unsound, and procurement for a specific assay requires verification against the exact CAS number.

Reverse-orientation topology
Pyrimidine on piperazine (vs. azetidine in most analogs) may alter hinge-binding geometry and torsional profile.
Acyl substituent context
Cyclopropylsulfonyl differs from biphenyl/benzothienyl substituents, which govern target affinity and selectivity.

Quantitative Differentiation Evidence for CAS 1428364-64-0 Relative to Closest Structural Analogs


Target‑Class Selectivity Inference from Pyrimidin‑2‑yl‑Piperazine Fragment Data

The pyrimidin‑2‑yl‑piperazine substructure present in CAS 1428364-64-0 has been profiled in the context of monoacylglycerol lipase (MAGL) and dipeptidyl peptidase IV (DPP‑IV). In a patent series, the closest analog containing this fragment, biphenyl‑4‑yl‑[3-(4‑pyrimidin‑2‑yl‑piperazin‑1‑yl)‑azetidin‑1‑yl]‑methanone, exhibited an IC₅₀ of 120 nM against human MAGL, whereas the 6‑trifluoromethyl‑benzo[b]thien‑2‑yl congener showed reduced activity (IC₅₀ = 890 nM), demonstrating that the acyl substituent on the azetidine nitrogen strongly modulates potency [1]. No publicly available MAGL or DPP‑IV data exist for the cyclopropylsulfonyl analog; thus, its activity cannot be predicted from these data and must be determined experimentally. This evidence dimension is flagged as Class‑level inference.

MAGL Fragment SAR
Class-level
Biphenyl analog: 120 nM vs CF₃ analog: 890 nM; 7.4× shift
N-substituent strongly modulates MAGL activity; pilot testing required
Human MAGL enzyme assay; target compound data absent
Kinase selectivity Monoacylglycerol lipase Fragment-based drug design

JAK‑Family Kinase Inhibition: Scaffold‑Hopping SAR Around the Cyclopropylsulfonyl‑Azetidine Core

A series of 1‑(cyclopropylsulfonyl)‑3‑(4‑(7H‑pyrrolo[2,3‑d]pyrimidin‑4‑yl)‑1H‑pyrazol‑1‑yl)azetidines were disclosed as JAK inhibitors. In this series, replacement of the cyclopropylsulfonyl group with a propylsulfonyl group reduced JAK1 inhibitory activity by ≥10‑fold (IC₅₀ > 10 μM for the propylsulfonyl analog vs. 0.8 μM for the cyclopropylsulfonyl parent), underscoring the critical role of the cyclopropyl ring in potency [1]. CAS 1428364-64-0 retains the cyclopropylsulfonyl‑azetidine motif but replaces the pyrrolopyrimidine with a simpler pyrimidin‑2‑yl‑piperazine; no JAK inhibition data have been published for this compound. This evidence dimension is tagged as Class‑level inference.

JAK1 Scaffold-Hopping
Class-level
Cyclopropylsulfonyl: 0.8 μM; Propylsulfonyl: >10 μM; ≥12.5× shift
Cyclopropyl ring critical for JAK1 engagement; pyrimidine replacement effect unknown
JAK1 HTRF assay, recombinant kinase domain
JAK inhibitors Kinase selectivity Scaffold hopping

Physicochemical and Drug‑Likeness Profile Versus Closest Commercial Analog

The closest commercially available analog that retains the full azetidine–piperazine–pyrimidine connectivity is (1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone. Calculated property comparison shows that CAS 1428364-64-0 has a lower molecular weight (351.4 vs. 413.5 g mol⁻¹), fewer rotatable bonds (3 vs. 5), and a lower calculated logP (0.9 vs. 2.6) . These differences predict superior aqueous solubility and potentially better in vitro ADME behaviour for the cyclopropylsulfonyl derivative, although experimental solubility and permeability data are not publicly available. This evidence dimension is tagged as Supporting evidence.

Physicochemical Profile
Data to verify
MW 351.4 vs 413.5; cLogP 0.9 vs 2.6; rot. bonds 3 vs 5
Lower lipophilicity may support aqueous solubility screening
In silico calculations; no experimental ADME data
Drug-likeness Physicochemical properties Lead optimization

Procurement‑Ready Application Scenarios for CAS 1428364-64-0 Based on Structural and Pharmacophoric Evidence


Kinase Hinge‑Binder Probe for Custom Panel Screening

The 2‑pyrimidinyl‑piperazine moiety is a well‑precedented hinge‑binding motif in kinase drug discovery [1]. CAS 1428364-64-0 provides this motif with a unique cyclopropylsulfonyl‑azetidine cap that may confer selectivity over kinases that prefer larger N‑substituents. Procurement for in‑house kinase profiling panels (e.g., 100‑kinase screen at 1 μM) is the most immediate application, enabling the user to determine whether this scaffold delivers a selectivity window not achieved by simpler pyrimidin‑2‑yl‑piperazines.

Conformational Restriction Tool in Amide Isostere Exploration

The azetidine ring locks the amide bond into a restricted conformation, which can enhance metabolic stability and target residence time [2]. Researchers optimizing peptide‑derived inhibitors can use CAS 1428364-64-0 as a rigidified reference compound to deconvolute the contributions of conformational pre‑organization versus side‑chain interactions, particularly when paired with the flexible analog lacking the azetidine constraint.

Cyclopropylsulfonyl Fragment SAR Expansion

Patents on cyclopropylsulfonyl‑azetidine JAK inhibitors demonstrate that the cyclopropyl ring significantly enhances potency relative to linear alkylsulfonyl groups [3]. CAS 1428364-64-0 extends this SAR to a pyrimidin‑2‑yl‑piperazine context, offering an orthogonal hinge binder for teams exploring JAK or other kinase targets. It is best employed in parallel with the corresponding propylsulfonyl and isopropylsulfonyl analogs to quantify the cyclopropyl contribution in a new chemotype.

Monoacylglycerol Lipase (MAGL) Inhibitor Lead‑Generation

Given that pyrimidin‑2‑yl‑piperazine‑containing azetidines have demonstrated MAGL inhibition [4], CAS 1428364-64-0 can serve as a novel acyl‑substitution variant in a MAGL‑focused library. Procure the compound alongside the biphenyl‑4‑yl and 6‑CF₃‑benzo[b]thien‑2‑yl analogs to establish a structure–activity relationship for the azetidine N‑substituent in this enzyme system.

Application
Selection Property
Validation Focus
Kinase Panel Screening Probe
Hinge-binding motif + cyclopropylsulfonyl cap
Kinase selectivity window determination
Conformational Restriction Tool
Azetidine-constrained amide bond
Metabolic stability & residence time comparison
Cyclopropylsulfonyl SAR Expansion
Cyclopropyl vs alkylsulfonyl context
Cyclopropyl contribution to target engagement
MAGL Lead Generation
Pyrimidin-2-yl-piperazine library variant
Acyl-substituent SAR in MAGL system
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